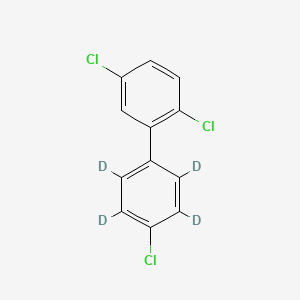
2,4',5-Trichlorobiphenyl-2',3',5',6'-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4',5-三氯联苯-2',3',5',6'-d4 是一种稳定的同位素标记化合物,用于各种科学研究应用。它是多氯联苯 (PCB) 的衍生物,多氯联苯是合成有机化学品,在其分子中,多个氯原子连接到联苯上,联苯是由两个苯环组成的分子。该化合物在特定位置用氘 (D)(一种稳定的氢同位素)进行专门标记,使其可用于示踪和分析研究。
准备方法
合成路线和反应条件
2,4',5-三氯联苯-2',3',5',6'-d4 的合成通常涉及联苯化合物的氯化,然后引入氘原子。反应条件通常包括在催化剂如铁或氯化铝存在下使用氯化剂如氯气或氯磺酰氯。 氘标记是通过在受控条件下用氘化的溶剂或试剂交换氢原子来实现的 .
工业生产方法
这种化合物的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度的起始材料和严格的反应控制,以确保所需的同位素标记和化学纯度。 最终产品通常使用重结晶或色谱等技术进行纯化,以达到所需的规格 .
化学反应分析
反应类型
2,4',5-三氯联苯-2',3',5',6'-d4 会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成羟基化衍生物。
还原: 还原反应可以导致氯原子的去除,形成氯化程度较低的联苯。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠或催化氢化等还原剂。
主要产品
科学研究应用
2,4',5-三氯联苯-2',3',5',6'-d4 由于其稳定的同位素标记,被广泛应用于科学研究。一些关键应用包括:
环境研究: 用作示踪剂,研究 PCB 的环境归宿和迁移。
分析化学: 用于质谱法和核磁共振 (NMR) 光谱法进行定量分析。
毒理学: 有助于了解 PCB 在生物系统中的代谢和毒代动力学。
工业应用: 用于开发用于分析仪器的标准物质和校准材料
作用机制
2,4',5-三氯联苯-2',3',5',6'-d4 的作用机制涉及它与各种分子靶点和途径的相互作用。在生物系统中,它可以与芳香烃受体 (AhR) 结合,从而导致与异生物质代谢相关的基因表达激活。 该化合物也可以通过酶促反应进行生物转化,导致形成羟基化代谢产物,这些代谢产物可能会产生毒性作用 .
相似化合物的比较
类似化合物
- 2,4,4'-三氯联苯-2',3',5',6'-d4
- 2,4,6-三氯联苯-2',3',4',5',6'-d5
- 3,4,4'-三氯联苯-2',3',5',6'-d4
- 3,4,5-三氯联苯-2',3',4',5',6'-d5
独特性
2,4',5-三氯联苯-2',3',5',6'-d4 由于其特殊的氘标记而独一无二,这使得能够进行精确的示踪和分析研究。 它的化学结构和同位素组成使其在环境和毒理学研究中特别有价值,在这些研究中,了解 PCB 的行为和影响至关重要 .
生物活性
2,4',5-Trichlorobiphenyl-2',3',5',6'-d4 is a deuterated derivative of 2,4',5-trichlorobiphenyl, a member of the polychlorinated biphenyl (PCB) family. PCBs are synthetic organic chemicals that have been widely studied due to their environmental persistence and potential health effects. The unique chlorine substitution pattern in this compound influences its biological activity, particularly its interactions with various biological systems.
The molecular formula for this compound is C12H6Cl3D4, with a molecular weight of approximately 261.57 g/mol. The presence of deuterium enhances its utility in scientific research, particularly for tracing and analyzing chemical behavior in biological and environmental contexts.
Biological Activity
The biological activity of this compound is primarily characterized by its interaction with the aryl hydrocarbon receptor (AhR) . This receptor plays a critical role in mediating the effects of various environmental pollutants, including PCBs.
- AhR Activation : Upon binding to AhR, this compound can induce the expression of genes involved in xenobiotic metabolism. This leads to the production of enzymes such as cytochrome P450s that metabolize PCBs but may also disrupt normal cellular functions .
- Endocrine Disruption : Like other PCBs, this compound has been associated with endocrine disruption, impacting hormonal pathways and potentially leading to reproductive and developmental issues .
Toxicological Studies
Research has shown that exposure to PCBs, including this compound, can lead to several adverse health effects:
- Carcinogenicity : Long-term exposure has been linked to various types of cancer.
- Immunotoxicity : PCBs can impair immune function.
- Reproductive Toxicity : Studies indicate associations between PCB exposure and reproductive health issues .
Case Studies
- Environmental Impact : A study examining the effects of PCB exposure on wildlife found significant alterations in reproductive success and endocrine function among species exposed to contaminated environments .
- Human Health Correlations : Epidemiological studies have shown links between PCB exposure and increased rates of endometriosis in women, suggesting that these compounds may disrupt reproductive health through endocrine pathways .
Table 1: Summary of Biological Activities Associated with this compound
Table 2: Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,4,5-Trichlorobiphenyl | Three chlorine atoms on biphenyl | Known for widespread environmental contamination |
| 3,3',4,4'-Tetrachlorobiphenyl | Four chlorine atoms | More potent endocrine disruptor |
| 2,3-Dichlorobiphenyl | Two chlorine atoms | Less toxic but poses environmental risks |
属性
分子式 |
C12H7Cl3 |
|---|---|
分子量 |
261.6 g/mol |
IUPAC 名称 |
1-chloro-2,3,5,6-tetradeuterio-4-(2,5-dichlorophenyl)benzene |
InChI |
InChI=1S/C12H7Cl3/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H/i1D,2D,3D,4D |
InChI 键 |
VAHKBZSAUKPEOV-RHQRLBAQSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C2=C(C=CC(=C2)Cl)Cl)[2H])[2H])Cl)[2H] |
规范 SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















